Ro 23-9358

sPLA2 inhibition enzyme assay IC50

Ro 23-9358 (CAS 153125-17-8) is a potent sPLA2 inhibitor frequently selected as a reference tool for anti-inflammatory assays. Researchers validating enzyme inhibition often face chemotype-specific variability that compromises reproducibility. This N-substituted glycine derivative provides a distinct structural archetype (IC50 = 9 nM) to benchmark potency and selectivity in SAR studies. Key attributes: • Structurally distinct from indole- and pyrrolidine-based sPLA2 inhibitors, enabling controlled comparative pharmacology. • Validated in SAA-stimulated rat smooth muscle cells (4-8 μM), confirming utility for cellular pathway dissection. • ≥97% HPLC purity with documented Roche-origin synthesis, ensuring lot-to-lot consistency and archival literature alignment.

Molecular Formula C30H51NO6
Molecular Weight 521.7 g/mol
CAS No. 153125-17-8
Cat. No. B1204007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 23-9358
CAS153125-17-8
SynonymsN-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine
Ro 23-9358
Ro-23-9358
Molecular FormulaC30H51NO6
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC
InChIInChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35)
InChIKeySWOCSPJYINCHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 23-9358 Identification & Procurement


Ro 23-9358 (N-(Carboxymethyl)-N-[3,5-bis(decyloxy)phenyl]glycine, CAS 153125-17-8) is a small-molecule inhibitor of secretory phospholipase A2 (sPLA2) originally developed and characterized by Roche [1]. Its primary documented biological activity is the inhibition of sPLA2 enzymes with associated anti-inflammatory effects [1]. The compound is commercially available as a research reagent with typical specifications of ≥97% purity (HPLC) and solubility of 16 mg/mL in DMSO .

Target sPLA2 enzyme inhibition studies
Chemotype N-substituted glycine derivative, distinct from indole-based inhibitors
Format HPLC-pure (≥97%), DMSO-soluble; ready for in vitro assay preparation

Ro 23-9358 Procurement: Why Substitution Fails


Within the broader sPLA2 inhibitor class, compounds exhibit divergent isoform selectivity, potency profiles, and structural chemotypes that preclude functional interchangeability. Ro 23-9358 belongs to the N-substituted glycine derivative chemotype [1], structurally distinct from indole-based inhibitors such as varespladib (LY315920) or pyrrolidine-based inhibitors [2]. Furthermore, Ro 23-9358 represents an early sPLA2 inhibitor archetype that serves as a historical reference compound and tool molecule for comparative pharmacology and SAR studies [1]. Substituting Ro 23-9358 with any alternative sPLA2 inhibitor—even those with comparable reported IC50 values—introduces uncontrolled variables including chemotype-specific binding modes, differential isoform selectivity, and distinct off-target profiles that can confound experimental reproducibility.

Ro 23-9358 (N-substituted glycine chemotype)
Indole-based inhibitors (e.g., varespladib) have a different binding mode; isoform selectivity profiles may shift, and off-target kinase interactions may differ.
Structural chemotype comparison
Pyrrolidine-based or other sPLA2 inhibitor chemotypes lack the bis(decyloxy)phenyl substitution, which can alter membrane-interaction properties and cellular potency context.
Historical reference compound
Newer sPLA2 inhibitors may offer higher nominal purity; however, historical literature support for Ro 23-9358 provides valuable SAR context that cannot be reproduced by substitution.

Ro 23-9358 Key Differentiation Evidence


sPLA2 Inhibition Potency Comparison

Ro 23-9358 demonstrates enzyme inhibition potency against sPLA2 with a reported IC50 of 9 nM . This potency positions it in the low nanomolar range characteristic of research-grade sPLA2 inhibitors, comparable to varespladib (IC50 = 9 nM against sPLA2) . However, the structural basis for this activity derives from the N-(carboxymethyl)glycine scaffold with bis(decyloxy)phenyl substitution [1], a chemotype that is mechanistically and structurally distinct from the indole-based architecture of varespladib. No published direct head-to-head comparative inhibition data between Ro 23-9358 and specific comparator sPLA2 inhibitors under identical assay conditions were identified in the available literature .

sPLA2 Potency
Cross-study comparable
IC50 = 9 nM (separate studies); equivalent nanomolar potency to varespladib without direct head-to-head data
Reported nanomolar potency supports sPLA2 pathway interrogation; lacks direct comparative selectivity evidence.
Cross-study variability may affect absolute IC50 translation.
sPLA2 inhibition enzyme assay IC50 inflammation phospholipase

Cellular sPLA2 Inhibition in Smooth Muscle Cells

In a rat smooth muscle cell model stimulated with serum amyloid A (SAA), Ro 23-9358 at concentrations of 4 μM and 8 μM reduced sPLA2 enzyme activity in harvested media and cell layers [1]. The assay measured enzyme activity as nmol of product/min/cm² and demonstrated that Ro 23-9358 suppressed the SAA-induced elevation of sPLA2 activity relative to SAA-stimulated controls [1]. A concentration-dependent effect was observed between 4 μM and 8 μM treatments, though the primary publication presents these data graphically without tabulated numerical values for exact percentage inhibition [1].

Cellular sPLA2 Activity
Direct head-to-head
4–8 µM reduced SAA-induced sPLA2 activity in rat smooth muscle cells (graphical data)
Supports cellular sPLA2 inhibition context; concentration-dependent trend observed.
Exact % inhibition not tabulated; review primary figure for quantification.
cellular assay sPLA2 activity smooth muscle cell SAA-induced inflammation model

Purity & Solubility Specifications

Commercially available Ro 23-9358 is supplied as a white solid with specified purity of ≥97% by HPLC and a melting point range of 99.5-110°C . Solubility in DMSO is documented at 16 mg/mL . Storage recommendations are 2-8°C . These specifications provide a verifiable quality baseline for experimental reproducibility. In contrast, alternative sPLA2 inhibitors such as KH064 (IC50 = 29 nM) or LY311727 may exhibit different purity specifications, solubility profiles, and physical forms that affect handling and assay preparation workflows .

Specifications
Vendor-supplied
≥97% HPLC purity; 16 mg/mL in DMSO; white solid
Specification supports batch consistency for in vitro research.
Slightly lower nominal purity than some newer inhibitors (e.g., varespladib 99.74%).
HPLC purity solubility quality control reagent specification DMSO solubility

Ro 23-9358 Research Applications


In Vitro sPLA2 Enzyme Inhibition Studies

Ro 23-9358 is appropriate for enzyme-level sPLA2 inhibition assays where a structurally distinct N-substituted glycine chemotype inhibitor is desired as a reference tool or comparator compound. The reported IC50 of 9 nM against sPLA2 [1] provides a quantitative potency benchmark for assay validation and SAR comparison against newer generation sPLA2 inhibitors. The compound's well-documented synthesis and characterization in the 1993 Journal of Medicinal Chemistry publication [1] provides a robust literature foundation for researchers requiring a historically validated sPLA2 inhibitor tool.

sPLA2 Activity in Smooth Muscle Inflammation Models

Ro 23-9358 has demonstrated functional sPLA2 inhibitory activity in rat smooth muscle cells stimulated with serum amyloid A (SAA), with effective concentrations of 4-8 μM [1]. This cellular validation supports the use of Ro 23-9358 in in vitro studies examining sPLA2-dependent inflammatory signaling pathways in vascular smooth muscle biology. Researchers investigating SAA-mediated sPLA2 induction and downstream inflammatory cascades may utilize Ro 23-9358 as a pharmacological tool for pathway dissection.

sPLA2 Inhibitor Chemotype Benchmarking

As an early sPLA2 inhibitor archetype developed by Roche [1], Ro 23-9358 serves as a valuable reference point for comparative pharmacology studies examining the evolution of sPLA2 inhibitor design. Its N-(carboxymethyl)glycine scaffold with bis(decyloxy)phenyl substitution represents a distinct chemotype from indole-based inhibitors (varespladib), pyrrolidine-based inhibitors, and other sPLA2 inhibitor classes [2]. Researchers conducting SAR studies or evaluating new sPLA2 inhibitor candidates may employ Ro 23-9358 as a comparator compound to contextualize potency and selectivity improvements in novel chemical series.

Application
Selection Property
Validation Focus
sPLA2 Enzyme Inhibition Assays
Structurally distinct N-substituted glycine chemotype inhibitor
IC50 benchmarking against newer sPLA2 inhibitors; assay condition review
Smooth Muscle Cell sPLA2 Pathway Studies
Cellular activity confirmed in SAA-stimulated model at 4–8 µM
Concentration-dependent sPLA2 activity reduction; review of model-specific response
sPLA2 Chemotype Benchmarking (SAR)
Historical reference compound with well-documented early sPLA2 inhibitor profile
Comparative potency and selectivity profiling against indole/pyrrolidine series

Technical Documentation Hub

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